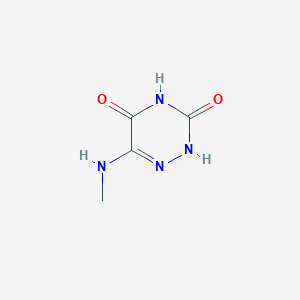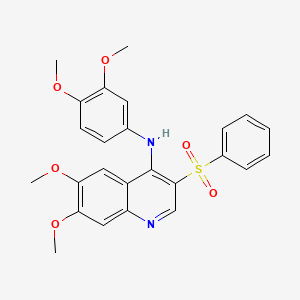
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine, also known as DPAQ, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential use in cancer treatment. In
Mechanism of Action
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine is a potent inhibitor of PKC, which is a family of serine/threonine protein kinases that play a critical role in various cellular processes, including cell growth, differentiation, and survival. PKC is activated by various stimuli, including growth factors and phorbol esters, and is involved in the regulation of multiple signaling pathways. This compound binds to the catalytic domain of PKC and inhibits its activity, thereby blocking downstream signaling pathways and inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine is its potency and specificity for PKC inhibition. It has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide, and has a higher selectivity for PKC over other protein kinases. This makes this compound a valuable tool for studying the role of PKC in various cellular processes, including cancer. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the role of PKC in other diseases, such as diabetes and cardiovascular disease. Additionally, the use of this compound in combination with other anticancer agents, such as chemotherapy and radiation therapy, is an area of active research.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine involves the reaction of 3,4-dimethoxyaniline with 2,5-dimethoxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to obtain the corresponding amine. The amine is then reacted with 3-bromo-4-fluorobenzenesulfonyl chloride to form the sulfonyl chloride intermediate, which is then reacted with 6,7-dimethoxyquinoline-4-amine to obtain this compound.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound exerts its anticancer effects by inhibiting PKC, which is a key signaling molecule involved in the proliferation and survival of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-30-20-11-10-16(12-21(20)31-2)27-25-18-13-22(32-3)23(33-4)14-19(18)26-15-24(25)34(28,29)17-8-6-5-7-9-17/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDNELUIWKNOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


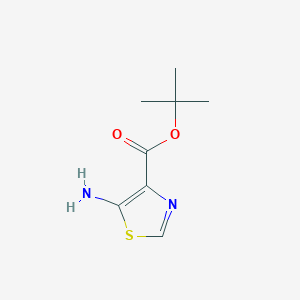
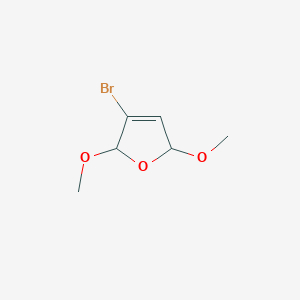
![7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2598201.png)
![N~4~-(3-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598203.png)
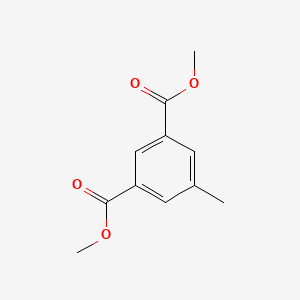
![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)
![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)
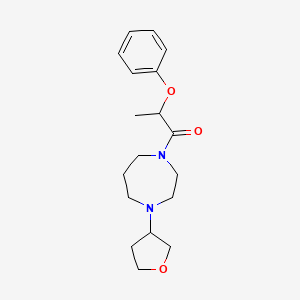
![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)
